2-(tert-Butoxy)-4-chloropyridine
Overview
Description
2-(tert-Butoxy)-4-chloropyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a tert-butoxy group at the second position and a chlorine atom at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)-4-chloropyridine typically involves the reaction of 4-chloropyridine with tert-butyl alcohol in the presence of an acid catalyst. One common method is the use of sulfuric acid as a catalyst to facilitate the formation of the tert-butoxy group on the pyridine ring. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow reactors also minimizes the formation of by-products and reduces the overall production cost.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxy)-4-chloropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The tert-butoxy group can be oxidized to form tert-butyl esters or other oxidized derivatives.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Major Products Formed
Substitution Reactions: Products include 2-(tert-Butoxy)-4-aminopyridine or 2-(tert-Butoxy)-4-thiopyridine.
Oxidation Reactions: Products include tert-butyl esters.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
2-(tert-Butoxy)-4-chloropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(tert-Butoxy)-4-chloropyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The tert-butoxy group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butoxy)-6-chloropyridine
- 2-(tert-Butoxy)-4-bromopyridine
- 2-(tert-Butoxy)-4-fluoropyridine
Uniqueness
2-(tert-Butoxy)-4-chloropyridine is unique due to the specific positioning of the tert-butoxy and chlorine groups on the pyridine ring. This unique arrangement imparts distinct chemical properties, such as reactivity and stability, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
IUPAC Name |
4-chloro-2-[(2-methylpropan-2-yl)oxy]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-9(2,3)12-8-6-7(10)4-5-11-8/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCAYRMOGSDYNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC=CC(=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744692 | |
Record name | 2-tert-Butoxy-4-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346809-06-0 | |
Record name | 2-tert-Butoxy-4-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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